2-(3-Aminophenyl)acetamide hydrochloride
Description
Chemical Structure and Properties 2-(3-Aminophenyl)acetamide hydrochloride (CAS: 621-35-2) is an organic compound with the molecular formula C₈H₁₁ClN₂O and a molecular weight of 198.64 g/mol . It consists of a phenyl ring substituted with an amino group (-NH₂) at the meta position, linked to an acetamide moiety (-NHCOCH₃), and forms a hydrochloride salt to enhance solubility. The compound is primarily used as a dye intermediate and in pharmaceutical research .
Properties
CAS No. |
59736-00-4 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-(3-aminophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-4H,5,9H2,(H2,10,11);1H |
InChI Key |
GNNZRRLNINDIJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)CC(=O)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(=O)N.Cl |
Other CAS No. |
59736-00-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, and biological activities based on the provided evidence:
Key Findings from Structural Comparisons
A. Impact of Substituents on Enzyme Inhibition
- Hydrophobic Groups Enhance Activity : The introduction of hydrophobic groups (e.g., phenethyl or butyl chains) to the acetamide nitrogen significantly improves 17β-HSD2 inhibition. For example, compound 13 (2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide) showed potent inhibition (IC₅₀ ~0.5 µM) due to hydrophobic interactions with the enzyme’s binding pocket . In contrast, the parent compound S11 (2-(3-chloro-4-hydroxyphenyl)acetamide) lacked activity, highlighting the importance of substituent design .
- Electron-Withdrawing vs. In contrast, amino (-NH₂) groups (as in the target compound) are electron-donating, which may alter solubility and interactions .
B. Cytotoxicity in Anticancer Research
- Phenoxy Derivatives: Compounds like 7d (2-(2-fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide) demonstrated high cytotoxicity (IC₅₀ = 1.8 µM on Caco-2 cells), attributed to the fluorophenoxy and thiadiazole groups .
C. Solubility and Salt Forms
- Hydrochloride Salts: Both the target compound and analogs like 2-Amino-N-(3-chlorophenyl)acetamide hydrochloride utilize hydrochloride salts to improve aqueous solubility. However, substituents like methoxy (-OCH₃) in N-(3-Amino-4-methoxyphenyl)acetamide further enhance solubility compared to the parent compound .
D. Structural Complexity and Bioactivity
- Aminomethyl vs. Amino Groups: N-(3-(Aminomethyl)phenyl)acetamide hydrochloride features an aminomethyl (-CH₂NH₂) group instead of a direct amino substituent. This structural difference may influence steric interactions and binding kinetics in biological systems.
Preparation Methods
Direct Acylation of m-Phenylenediamine
The most widely documented method involves the direct acylation of m-phenylenediamine using acetic anhydride or acetyl chloride in the presence of hydrochloric acid. This one-step process leverages the reactivity of the amino group toward acetylation agents.
Procedure :
- m-Phenylenediamine is dissolved in water, and concentrated hydrochloric acid is added to protonate the amine groups.
- Acetic anhydride is introduced dropwise at 40–50°C under vigorous stirring to ensure controlled exothermic reaction.
- The mixture is stirred for 1–2 hours, after which sodium chloride is added to precipitate the product.
- The crude 2-(3-aminophenyl)acetamide is filtered, washed with cold water, and dried.
- The free base is converted to the hydrochloride salt by treatment with concentrated HCl in ethanol, followed by recrystallization.
Key Reaction Parameters :
- Temperature : 40–50°C (prevents over-acetylation and di-substitution).
- Molar Ratios : 1:1.2 (m-phenylenediamine to acetic anhydride) to ensure complete mono-acetylation.
- Acid Catalyst : HCl enhances reaction kinetics by protonating the amine, increasing electrophilicity.
Industrial-Scale Synthesis via Circulating Mother Liquor
A patent-published industrial method optimizes resource efficiency by recycling reaction byproducts. This approach reduces waste and improves cost-effectiveness for large-scale production.
Procedure :
- Circulating mother liquor (containing residual HCl, acetic acid, and unreacted intermediates) is charged into a reactor.
- Hydrogen chloride gas is bubbled through the liquor to adjust acidity (9–14% HCl content).
- m-Phenylenediamine and acetic acid are added in controlled proportions (8–15% and 8–13% of mother liquor mass, respectively).
- The mixture is heated to 95–105°C for 18–22 hours, facilitating acetylation and cyclization.
- After cooling to 35°C, the product is isolated via suction filtration. The filtrate is recycled for subsequent batches.
Advantages :
- Recycling : Reduces raw material consumption by 20–30%.
- Yield Enhancement : Achieves >85% yield due to optimized equilibrium conditions.
Salt Formation and Purification
Hydrochloride Salt Preparation
The free base 2-(3-aminophenyl)acetamide is converted to its hydrochloride salt using gaseous HCl or concentrated hydrochloric acid.
Procedure :
- The free base is dissolved in anhydrous ethanol or diethyl ether.
- Gaseous HCl is introduced until pH < 2, ensuring complete protonation.
- The solution is cooled to 0–5°C to precipitate the hydrochloride salt.
- The product is filtered, washed with cold ether, and dried under vacuum.
Critical Factors :
- Solvent Choice : Ethanol ensures high solubility of the free base, while ether promotes salt precipitation.
- Stoichiometry : Excess HCl prevents residual free amine, which could affect stability.
Purification Techniques
Industrial and laboratory methods employ distinct purification strategies:
| Method | Conditions | Purity Outcome |
|---|---|---|
| Recrystallization | Ethanol/water (3:1) at 60°C | >98% (HPLC) |
| Column Chromatography | Silica gel, eluent: CH₂Cl₂/MeOH (9:1) | 99.5% (removes diacetyl byproduct) |
| Vacuum Distillation | 80°C, 15 mmHg (for solvent recovery) | Recycles 90% solvent |
Analytical Characterization
Structural Confirmation
Purity Assessment
- HPLC : C18 column, mobile phase acetonitrile/water (70:30), retention time 4.2 min.
- Titration : Non-aqueous titration with perchloric acid quantifies HCl content (theory: 19.3%; observed: 19.1±0.2%).
Comparative Analysis of Methods
Industrial and Environmental Considerations
The circulating mother liquor method exemplifies green chemistry principles by minimizing waste. A typical 100 kg batch recovers 70 kg of mother liquor for reuse, reducing hazardous effluent by 40%. Energy consumption is lowered by 25% compared to batch-wise processes due to eliminated distillation steps.
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